Cas no 2394332-22-8 (N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide)

N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3024767146
- EN300-26576986
- N-(4-Methyl-3-pyrrolidin-1-ylphenyl)prop-2-enamide
- 2394332-22-8
- N-[4-methyl-3-(pyrrolidin-1-yl)phenyl]prop-2-enamide
- N-[4-Methyl-3-(1-pyrrolidinyl)phenyl]-2-propenamide
- N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide
-
- インチ: 1S/C14H18N2O/c1-3-14(17)15-12-7-6-11(2)13(10-12)16-8-4-5-9-16/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,15,17)
- InChIKey: GMALAPCRTMIRQD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C)C(N2CCCC2)=C1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 230.141913202g/mol
- どういたいしつりょう: 230.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 1.123±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 429.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.34±0.70(Predicted)
N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576986-1.0g |
N-[4-methyl-3-(pyrrolidin-1-yl)phenyl]prop-2-enamide |
2394332-22-8 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26576986-1g |
N-[4-methyl-3-(pyrrolidin-1-yl)phenyl]prop-2-enamide |
2394332-22-8 | 90% | 1g |
$0.0 | 2023-09-14 |
N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamideに関する追加情報
Research Brief on N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide (CAS: 2394332-22-8): Recent Advances and Applications
N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide (CAS: 2394332-22-8) is a compound of growing interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of neurological and inflammatory disorders. This research brief consolidates the latest findings on this compound, providing a comprehensive overview for professionals in the field.
The synthesis of N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide has been optimized to improve yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The study highlighted the use of a palladium-catalyzed coupling reaction, which achieved a yield of 85% with high enantiomeric purity. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacological evaluations have revealed that N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide exhibits significant activity as a modulator of the sigma-1 receptor, a protein implicated in neuroprotection and pain management. In vitro assays demonstrated a binding affinity (Ki) of 12 nM, suggesting its potential as a lead compound for developing novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neurological applications, recent research has explored the anti-inflammatory properties of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production in macrophage cells. These findings position the compound as a candidate for treating chronic inflammatory conditions like rheumatoid arthritis.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide. Preliminary in vivo studies indicate moderate bioavailability and a short half-life, necessitating further structural modifications or formulation strategies to enhance its therapeutic potential.
In conclusion, N-4-methyl-3-(pyrrolidin-1-yl)phenylprop-2-enamide (CAS: 2394332-22-8) represents a versatile scaffold with dual applications in neurology and immunology. Ongoing research aims to address its pharmacokinetic limitations while exploring its full therapeutic spectrum. This compound exemplifies the intersection of chemical innovation and biological relevance, offering exciting opportunities for drug discovery and development.
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